1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole
Overview
Description
1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused with another pyrazole ring
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole typically involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . Additionally, chemoselective bromination followed by Suzuki–Miyaura cross-coupling reactions can be employed to synthesize various modulated heterobicycles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in their specific ring fusion and substituents.
Pyrazolo[4,3-d]thiazoles: These compounds include a thiazole ring fused with a pyrazole ring, offering different chemical properties and applications.
1,3-Diphenyl-1H-pyrazoles:
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-benzyl-6-methyl-1H-pyrazolo[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-9-12-11(7-13-14-12)16(15-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBHAMXJAMBAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NN=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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